REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:12])[CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[C:7](Br)[CH:6]=1.[CH:13]([C:15]1[CH:16]=[C:17](B(O)O)[CH:18]=[CH:19][CH:20]=1)=[O:14].C(=O)([O-])[O-].[K+].[K+]>C1(C)C=CC=CC=1.CO>[CH3:1][O:2][C:3](=[O:12])[CH2:4][C:5]1[CH:6]=[C:7]([C:19]2[CH:18]=[CH:17][CH:16]=[C:15]([CH:13]=[O:14])[CH:20]=2)[CH:8]=[CH:9][CH:10]=1 |f:2.3.4,5.6|
|
Name
|
|
Quantity
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5 g
|
Type
|
reactant
|
Smiles
|
COC(CC1=CC(=CC=C1)Br)=O
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(=O)C=1C=C(C=CC1)B(O)O
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
toluene methanol
|
Quantity
|
33 mL
|
Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C.CO
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
was degassed with nitrogen for 1 hour
|
Duration
|
1 h
|
Type
|
WASH
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Details
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Tetrakis(triphenylphosphine)palladium(0) (1.3 g) was washed with ethanol, under nitrogen
|
Type
|
ADDITION
|
Details
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until golden in colour and added to the mixture
|
Type
|
TEMPERATURE
|
Details
|
The resultant mixture was heated
|
Type
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TEMPERATURE
|
Details
|
to reflux for 24 hours
|
Duration
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24 h
|
Type
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TEMPERATURE
|
Details
|
On cooling
|
Type
|
ADDITION
|
Details
|
the reaction was diluted with iso-hexane/diethyl ether [4:1] (100 mL)
|
Type
|
FILTRATION
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Details
|
filtered through a Celite pad
|
Type
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CUSTOM
|
Details
|
The filtrate was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue purified on silica
|
Type
|
WASH
|
Details
|
eluting iso-hexane/ethyl acetate [4:1]
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CC=1C=C(C=CC1)C1=CC(=CC=C1)C=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |